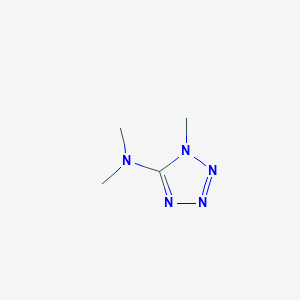

1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) typically involves the reaction of nitriles with sodium azide in the presence of catalysts. One common method is the cycloaddition of nitriles with sodium azide, catalyzed by zinc salts, to form tetrazole derivatives . This reaction can be carried out under mild conditions, often in aqueous environments, making it efficient and environmentally friendly.

Industrial Production Methods

Industrial production of 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Microwave-assisted synthesis and heterogeneous catalysis are also employed to optimize reaction conditions and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, forming new tetrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives.

Mécanisme D'action

The mechanism of action of 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, tetrazole derivatives can inhibit enzymes such as cytochrome P450, affecting various metabolic processes . The compound’s high nitrogen content and stable structure allow it to interact with different biomolecules, leading to diverse biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-tetrazole: A simpler tetrazole derivative with similar structural features.

5-substituted 1H-tetrazoles: These compounds share the tetrazole ring but have different substituents at the 5-position.

Uniqueness

1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high nitrogen content and stability make it particularly valuable in applications requiring robust and reactive compounds .

Activité Biologique

1H-Tetrazol-5-amine, N,N,1-trimethyl-(9CI) is a member of the tetrazole family, which has garnered significant interest due to its diverse biological activities. Tetrazoles are five-membered nitrogen heterocycles known for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1H-Tetrazol-5-amine, N,N,1-trimethyl-(9CI) features a tetrazole ring with trimethyl substitution. The general structure can be represented as follows:

This structural configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a series of tetrazole compounds were evaluated for their minimal inhibitory concentrations (MICs) against various bacterial strains. The results indicated that many derivatives showed potent activity compared to standard antibiotics like Ciprofloxacin. Specifically, the compound exhibited MIC values ranging from 2 to 16 µg/mL against clinical isolates of Staphylococcus epidermidis .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-fluorophenyltetrazole | 8–32 | Strong against Staphylococci |

| 3-chloro-4-methylphenyl derivative | 4 | Active against clinical strains |

Anticancer Activity

The anticancer potential of tetrazole derivatives has been explored extensively. Research indicates that certain substituted tetrazoles can inhibit tubulin polymerization, thereby disrupting cancer cell proliferation. For example, derivatives with a 4-ethoxyphenyl group exhibited IC50 values ranging from 1.3 to 8.1 nM against various cancer cell lines, indicating high potency .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Tetrazole derivative A | HT-29 | 5 |

| Tetrazole derivative B | A549 | 3 |

Anti-inflammatory and Analgesic Effects

Tetrazoles have also been reported to possess anti-inflammatory and analgesic properties. A study highlighted that certain tetrazole derivatives function as selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial in managing inflammation . The analgesic efficacy was evaluated using animal models where these compounds demonstrated significant pain relief compared to control groups.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several tetrazole derivatives against clinical isolates of Staphylococcus aureus and epidermidis, the compound demonstrated superior activity over traditional antibiotics. The study concluded that the unique nitrogen-rich structure of tetrazoles contributes to their enhanced binding affinity to bacterial enzymes involved in cell wall synthesis .

Case Study 2: Anticancer Mechanism

A specific derivative was tested in vivo using xenograft models of human colorectal cancer. The findings revealed that treatment with the compound led to a significant reduction in tumor size through apoptosis induction via mitochondrial pathways involving caspase activation . This underscores the potential of tetrazoles as novel therapeutic agents in oncology.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the tetrazole ring significantly influence biological activity. For instance:

- Substitution at the C-5 position enhances antimicrobial potency.

- The presence of electron-donating groups increases anticancer activity.

These insights are critical for guiding future drug development efforts targeting specific diseases.

Propriétés

IUPAC Name |

N,N,1-trimethyltetrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-8(2)4-5-6-7-9(4)3/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAFQARTWKYLPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.